molecular formula C11H23N3O B14792382 2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide

2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide

Cat. No.: B14792382
M. Wt: 213.32 g/mol
InChI Key: PWOMDQQEGSMPIN-UHFFFAOYSA-N
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Description

2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used in the synthesis of various pharmaceuticals and organic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide typically involves the reaction of 2-amino-3-methylbutanoic acid with 1-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms .

Scientific Research Applications

2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide is unique due to its specific substitution pattern and the presence of both amino and amide functional groups.

Properties

Molecular Formula

C11H23N3O

Molecular Weight

213.32 g/mol

IUPAC Name

2-amino-3-methyl-N-(1-methylpiperidin-4-yl)butanamide

InChI

InChI=1S/C11H23N3O/c1-8(2)10(12)11(15)13-9-4-6-14(3)7-5-9/h8-10H,4-7,12H2,1-3H3,(H,13,15)

InChI Key

PWOMDQQEGSMPIN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC1CCN(CC1)C)N

Origin of Product

United States

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